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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of
Phenylacetylcarbinol in Pharmaceutical Synthesis
Phenylacetylcarbinol (PAC), particularly the (R)-(-)-enantiomer (L-PAC), is a chiral keto-alcohol

of significant industrial importance. It serves as a crucial precursor in the synthesis of widely

used pharmaceuticals, most notably ephedrine and pseudoephedrine, which are utilized as

decongestants and bronchodilators.[1][2][3][4][5] The industrial production of L-PAC is a well-

established biotechnological process, primarily relying on the enzymatic condensation of

benzaldehyde with acetaldehyde, a reaction catalyzed by the pyruvate decarboxylase (PDC)

enzyme found in yeast strains like Saccharomyces cerevisiae.[6][7][8]

Given its central role as a synthetic intermediate, a thorough understanding of the

thermochemical properties of phenylacetylcarbinol is paramount. These properties—including

its enthalpy of formation, heat capacity, and entropy—govern its stability, reactivity, and the

energy balance of its synthesis and subsequent conversion reactions. For professionals in drug

development and chemical engineering, this data is critical for process optimization, ensuring

reaction feasibility, maximizing yield, and maintaining safety at an industrial scale. This guide

provides an in-depth exploration of the key thermochemical properties of phenylacetylcarbinol,
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detailing both the experimental methodologies for their determination and the computational

approaches for their prediction.

Section 1: Core Thermochemical Properties of
Phenylacetylcarbinol
A precise and comprehensive dataset of experimentally determined thermochemical properties

for phenylacetylcarbinol is not readily available in publicly accessible databases. This is not

uncommon for specialized industrial intermediates. However, the following table outlines the

key thermochemical parameters of interest and serves as a template for the data that would be

obtained through the methodologies described in this guide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Symbol Value Units
Significance in
Drug
Development

Molar Mass M 150.177 g·mol⁻¹

Fundamental for

all stoichiometric

calculations.[3]

Standard

Enthalpy of

Formation

ΔfH°
Data not

available
kJ·mol⁻¹

Determines the

overall energy

change of

synthesis and

conversion

reactions.

Standard Molar

Entropy
S°

Data not

available
J·mol⁻¹·K⁻¹

Essential for

calculating the

Gibbs free

energy and

predicting

reaction

spontaneity.

Molar Heat

Capacity

(constant

pressure)

Cp
Data not

available
J·mol⁻¹·K⁻¹

Crucial for heat

transfer

calculations,

reactor design,

and safety

analysis.

Melting Point Tₘ 9–11 °C

Defines the solid-

liquid phase

transition,

relevant for

storage and

handling.[3]

Boiling Point Tₙ 253 °C Defines the

liquid-gas phase

transition,
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important for

purification by

distillation.[3]

Note: The absence of publicly available data for ΔfH°, S°, and Cp underscores the necessity of

the experimental and computational methods detailed below for any organization involved in

the large-scale synthesis or use of phenylacetylcarbinol.

Section 2: Experimental Determination of
Thermochemical Properties
For a molecule like phenylacetylcarbinol, the most reliable thermochemical data comes from

direct experimental measurement. Calorimetry is the cornerstone technique for these

investigations, providing precise measurements of heat changes associated with chemical

reactions or physical transitions.[9][10]

Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined

indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[11] The

principle is to completely combust a known mass of the substance in a sealed container (the

"bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed

by the surrounding water bath, and the resulting temperature change is meticulously

measured.

Calorimeter Calibration:

A substance with a precisely known enthalpy of combustion, such as benzoic acid, is

combusted in the calorimeter.

A known mass of the standard is pelletized and placed in the crucible within the bomb.

The bomb is sealed, pressurized with high-purity oxygen (typically ~30 atm), and placed in

the calorimeter bucket containing a known volume of water.
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The initial temperature is recorded. The sample is ignited, and the temperature is

monitored until it reaches a maximum and begins to cool.

The heat capacity (calibration factor) of the calorimeter is calculated from the known

energy release and the measured temperature change.[11]

Combustion of Phenylacetylcarbinol:

A precise mass of high-purity phenylacetylcarbinol is placed in the crucible.

The procedure is repeated as in the calibration step (sealing, pressurizing, igniting, and

recording the temperature change).

The total heat released is calculated using the calorimeter's heat capacity and the

measured temperature rise.

Data Correction and Calculation:

Corrections are applied for the heat released by the ignition wire and for the formation of

nitric acid from trace nitrogen in the bomb.

The enthalpy of combustion (ΔcH°) of phenylacetylcarbinol is calculated on a per-mole

basis.

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on

the combustion reaction: C₉H₁₀O₂(s) + 10.5 O₂(g) → 9 CO₂(g) + 5 H₂O(l) ΔfH°(PAC) = [9 ×

ΔfH°(CO₂) + 5 × ΔfH°(H₂O)] - ΔcH°(PAC)
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Calibration Step

Measurement Step

Calculation Step

Weigh Benzoic Acid Standard
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Calculate Calorimeter Heat Capacity (C_cal)

Calculate Heat Released (q = C_cal * ΔT)

Use C_cal

Weigh Phenylacetylcarbinol Sample

Seal in Oxygen Bomb

Ignite and Measure ΔT

Apply Corrections (fuse, acids)

Calculate Molar Enthalpy of Combustion (ΔcH°)

Calculate Enthalpy of Formation (ΔfH°) via Hess's Law

Click to download full resolution via product page

Caption: Experimental workflow for determining the enthalpy of formation using a bomb

calorimeter.
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Heat Capacity and Phase Transitions via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat

capacity and observing the thermal signatures of phase transitions (like melting).[9][12] DSC

measures the difference in heat flow required to increase the temperature of a sample and a

reference as they are subjected to a controlled temperature program.

Sample Preparation: A small, accurately weighed amount of phenylacetylcarbinol (typically 5-

10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature ramp (e.g., heating at 10 °C/min from

-50 °C to 300 °C).

Data Acquisition: As the temperature increases, the instrument records the differential heat

flow.

Heat Capacity (Cp): In a region with no phase transitions, the heat flow is proportional to

the heat capacity of the sample. By comparing this to the heat flow of a known standard

(like sapphire), the specific heat capacity of phenylacetylcarbinol can be determined as a

function of temperature.

Melting Point (Tₘ) and Enthalpy of Fusion (ΔfusH): When the sample melts, it absorbs

heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of

this peak is the melting point, and the area under the peak is the enthalpy of fusion.

Section 3: Computational Prediction of
Thermochemical Properties
When experimental data is unavailable or difficult to obtain, computational chemistry provides a

robust alternative for predicting thermochemical properties.[13][14] High-level quantum

chemical calculations can achieve accuracies approaching that of experimental methods.[15]

Quantum Chemical Calculations
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Ab initio (from first principles) methods, such as G3, G4, and CBS-APNO, solve the electronic

Schrödinger equation to determine the molecular energy.[15] From this, various

thermochemical properties can be derived.

Geometry Optimization: The 3D structure of the phenylacetylcarbinol molecule is optimized

to find its lowest energy conformation. A common and reliable method for this is Density

Functional Theory (DFT), for example, using the B3LYP functional.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and

provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and

entropy.

Single-Point Energy Calculation: A more accurate, high-level calculation (e.g., CCSD(T)) is

performed on the optimized geometry to obtain a highly precise electronic energy.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is typically

calculated using an atomization or isodesmic reaction scheme.[16] In an atomization

scheme, the calculated energy change for breaking the molecule into its constituent atoms is

combined with the known experimental enthalpies of formation of those atoms.
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Input: Phenylacetylcarbinol Structure

1. Geometry Optimization (e.g., DFT B3LYP)

2. Vibrational Frequency Calculation

Optimized Geometry

3. High-Level Single-Point Energy (e.g., CCSD(T))

Optimized Geometry

4. Calculate Thermochemical Properties

ZPVE & Thermal Corrections

Electronic Energy

Output: ΔfH°, S°, Cp

Click to download full resolution via product page

Caption: A typical workflow for calculating thermochemical properties using quantum chemistry

methods.

Group Additivity Methods
Group additivity is a faster, semi-empirical method for estimating thermochemical properties.

[17][18] It is based on the principle that the properties of a large molecule can be approximated

by summing the contributions of its smaller constituent functional groups. While less accurate

than high-level quantum chemistry, it provides a rapid and valuable estimation, particularly for

large molecules where ab initio methods are computationally expensive.
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Section 4: Thermochemical Insights into Stability
and Degradation
Phenylacetylcarbinol, particularly when neat and at room temperature, is known to be

susceptible to degradation. Identified degradation products include benzaldehyde, benzoic

acid, and 1-phenyl-1,2-propanedione.[19] Thermochemical data is essential for understanding

these degradation pathways.

By calculating the Gibbs free energy of reaction (ΔG = ΔH - TΔS) for potential degradation

pathways, one can predict their thermodynamic feasibility. A negative ΔG indicates a

spontaneous process. For example, the oxidation of phenylacetylcarbinol to 1-phenyl-1,2-

propanedione is a likely degradation route. Knowledge of the enthalpies of formation and

entropies of both the reactant and products would allow for the direct calculation of the

reaction's spontaneity, guiding decisions on storage conditions (e.g., temperature, inert

atmosphere) to ensure the long-term stability and purity of this critical pharmaceutical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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